1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine class. These compounds are known for their diverse pharmacological activities, including anxiolytic, antimicrobial, and anti-inflammatory properties. [, ] In scientific research, 1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is particularly interesting due to its potent and selective inhibition of BasE, an adenylating enzyme involved in the siderophore biosynthetic pathway of the opportunistic pathogen Acinetobacter baumannii. []
1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound characterized by its pyrazolo[3,4-b]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor, which may have implications in treating various diseases, including diabetes and cancer. The compound is classified under the broader category of pyrazolo[3,4-b]pyridines, which are known for their diverse pharmacological properties.
The compound is cataloged with a CAS number of 1018164-62-9 and has a molecular formula of C19H18FN3O2 with a molecular weight of approximately 339.364 g/mol . It is synthesized from various starting materials and has been the subject of several studies focusing on its structure-activity relationships.
The synthesis of 1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes:
These steps may involve various reagents and conditions, including temperature control, solvents, and catalysts to optimize yield and purity .
The molecular structure of 1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid features a fused bicyclic system composed of a pyrazole ring and a pyridine ring.
The compound exhibits tautomerism between its 1H- and 2H-isomers, which can affect its reactivity and biological properties .
The compound can participate in various chemical reactions:
These reactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications .
The mechanism of action for 1-(4-Fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid primarily involves its role as a kinase inhibitor. It binds to the ATP-binding site of kinases, inhibiting their activity:
This mechanism underlies its potential use in treating diseases characterized by aberrant kinase activity, such as cancer .
The compound's stability under various conditions (e.g., heat, light) is also crucial for its application in pharmaceuticals .
The ongoing research into pyrazolo[3,4-b]pyridines continues to reveal new therapeutic potentials and applications across various fields of medicine .
The pyrazolo[3,4-b]pyridine scaffold emerged as a privileged heterocyclic system following its initial synthesis in 1908 by Ortoleva, achieved through the reaction of diphenylhydrazone with pyridine in the presence of iodine. Early derivatization efforts were limited to simple substitutions, exemplified by Bulow’s 1911 synthesis of N-phenyl-3-methyl variants via condensation of 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones. Throughout the 20th century, research remained sporadic, focusing primarily on elucidating tautomeric equilibria (1H- versus 2H-forms) and fundamental physicochemical properties rather than pharmacological exploration [4].
The scaffold’s medicinal significance became apparent in the late 1990s with the discovery of its kinase inhibitory properties. This breakthrough catalyzed intense research, leading to over 2,400 patents by the 2000s highlighting its utility in targeting diverse kinases, including tropomyosin receptor kinases (TRKs), cyclin-dependent kinases, and vascular endothelial growth factor receptors. A pivotal advancement occurred in 2022 with the development of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂-catalyzed synthetic routes, enabling efficient production of novel pyrazolo[3,4-b]pyridines with diverse substituents. As of 2023, more than 300,000 derivatives have been documented, with 156,660 evaluated for therapeutic applications [4]. The strategic incorporation of a carboxylic acid group at position 4, as in 1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, represents a critical evolution, enhancing hydrogen-bonding capacity and introducing an anionic charge at physiological pH to favor interactions with polar binding pockets in target proteins like PPARα [3] [4].
Table 1: Milestones in Pyrazolo[3,4-b]Pyridine Development
Time Period | Key Advancement | Impact on Drug Discovery |
---|---|---|
1908 | First synthesis by Ortoleva | Established core synthetic accessibility |
1911 | N-phenyl-3-methyl derivatives (Bulow) | Early exploration of N1-substitution effects |
Late 1990s | Discovery of kinase inhibitory properties | Validated scaffold for targeting signaling pathways |
2000s | >2,400 patents filed | Broad expansion into multiple therapeutic areas |
2022 | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂-catalyzed synthesis | Enabled efficient derivatization with high diversity |
2023 | >300,000 derivatives documented | Demonstrated extensive chemical space exploration |
The pyrazolo[3,4-b]pyridine nucleus serves as a bioisostere for purine bases due to its isosteric nitrogen atom placement and electronic distribution, enabling mimicry of adenine/guanine interactions within ATP-binding pockets. This molecular mimicry underpins the scaffold’s broad bioactivity profile. Unlike purines, the non-tautomerizable nature of the pyrazolo[3,4-b]pyridine ring system (when substituted at the 1-position) confers metabolic stability and predictable binding geometries, crucial for drug design [3] .
Structural analyses reveal that the conserved carboxylic acid at position 4 (e.g., in 1-(4-fluorophenyl)-6-isopropyl derivatives) forms salt bridges and hydrogen bonds analogous to those of purine N1 atoms, while the bicyclic core provides optimal π-stacking interactions. This is exemplified in kinase inhibition, where these derivatives occupy the hinge region binding site typically engaged by adenine [7]. Furthermore, crystallographic studies of PPARα complexes demonstrate that the pyrazolo[3,4-b]pyridine-4-carboxylic acid moiety replicates the hydrogen-bonding network traditionally formed by fibrate carboxylates, engaging Tyr314, Tyr464, and His440 via a conserved water molecule, thereby stabilizing the active conformation of helix 12 (H12) [3]. This dual capacity to mimic purine interactions and engage nuclear receptor residues highlights the scaffold’s versatile bioisosteric utility.
Table 2: Hydrogen Bonding Patterns in Purine Mimicry
Biological Target | Purine Interaction | Pyrazolo[3,4-b]pyridine-4-carboxylic Acid Interaction | Therapeutic Consequence |
---|---|---|---|
Kinase ATP-binding pocket | Adenine N1/Lys-εNH₂ salt bridge | Carboxylate O/Lys-εNH₂ salt bridge | Competitive kinase inhibition |
PPARα AF-2 surface | Fibrate carboxylate/Tyr314 H-bond | C4-carboxylate/Tyr314 H-bond | Helix 12 stabilization & coactivator recruitment |
Adenosine receptors | Adenine N6/Asn254 H-bond | N2 nitrogen/Asn254 H-bond (unsubstituted position) | Antagonism/agonism modulation |
The strategic incorporation of fluorophenyl and isopropyl substituents at the N1 and C6 positions, respectively, profoundly enhances the target selectivity and binding affinity of pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives. Crystallographic evidence from PPARα-LBD complexes reveals that the 4-fluorophenyl group occupies a novel subpocket formed by Ile272, Ile354, and Phe273—a cavity rarely accessed by classical fibrate agonists like fenofibrate [3]. The fluorine atom serves dual purposes: it induces a mild electron-withdrawing effect, optimizing π-stacking with Phe273, and provides resistance to oxidative metabolism, thereby improving pharmacokinetic stability.
Concurrently, the bulky isopropyl group at C6 extends into a hydrophobic cleft lined by Leu331, Val332, and Leu321. This interaction displaces bound water molecules, significantly enhancing binding enthalpy through favorable desolvation entropy. Structure-activity relationship (SAR) studies demonstrate that substituting isopropyl with smaller alkyl groups (e.g., methyl) reduces PPARα transactivation by >80%, while bulkier groups (e.g., cyclopropyl) induce steric clashes with Tyr334, diminishing activity [3] [10]. This substituent synergy enables nanomolar-level PPARα activation—compound B (structurally analogous to 1-(4-fluorophenyl)-6-isopropyl variants) achieved 100-fold transactivation at 3 μM, comparable to 50 μM fenofibric acid [3].
Table 3: Impact of C6 and N1 Substituents on PPARα Agonist Activity
Substituent Position | Chemical Group | Structural Consequence | Functional Outcome |
---|---|---|---|
N1 | 4-Fluorophenyl | Occupies Ile272/Ile354/Fen273 subpocket; F enhances stability | 10-fold selectivity over PPARγ |
C6 | Isopropyl | Fills Leu331/Val332/Leu321 hydrophobic cleft | Desolvation entropy lowers Kd by ~2 log units |
C6 | Methyl | Incomplete occupation of cleft; weak van der Waals contacts | >80% loss of transactivation efficacy |
C6 | Cyclopropyl | Steric clash with Tyr334 side chain | Disruption of H-bond network; abolished activity |
This unique binding mode establishes 1-(4-fluorophenyl)-6-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid as a prototype for selective PPARα modulators (SPPARαMs), which induce conformational changes distinct from fibrates, translating to improved therapeutic profiles for dyslipidemia and non-alcoholic steatohepatitis (NASH) [3].
Comprehensive Compound List
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: